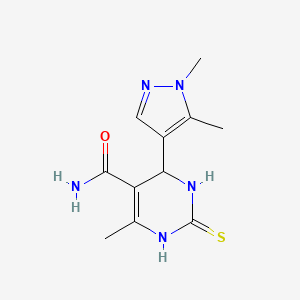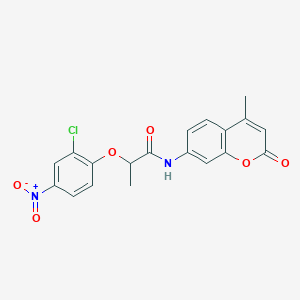
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a complex organic compound that belongs to the class of phenoxypropanamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves a multi-step process:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at specific positions on the aromatic ring.
Ether Formation: The chloronitrophenol is then reacted with an appropriate alkylating agent to form the phenoxy ether linkage.
Amide Formation: The resulting phenoxy compound is then coupled with 4-methyl-2-oxo-2H-chromen-7-ylamine under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium carbonate (K~2~CO~3~)
Major Products
Oxidation: Oxidized chromenyl derivatives
Reduction: Amino derivatives of the original compound
Substitution: Phenoxy derivatives with various substituents replacing the chloro group
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural features, the compound is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, and with DNA topoisomerases, which are crucial for DNA replication and repair.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-3-yl)propanamide
- 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-5-yl)propanamide
- 2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Uniqueness
2-(2-Chloro-4-nitrophenoxy)-N~1~-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is unique due to the specific positioning of the chromenyl group at the 7th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C19H15ClN2O6 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C19H15ClN2O6/c1-10-7-18(23)28-17-8-12(3-5-14(10)17)21-19(24)11(2)27-16-6-4-13(22(25)26)9-15(16)20/h3-9,11H,1-2H3,(H,21,24) |
InChI Key |
NCSHSWXZZFKDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl 4-[(benzylcarbamothioyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10930473.png)

![3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10930479.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10930482.png)
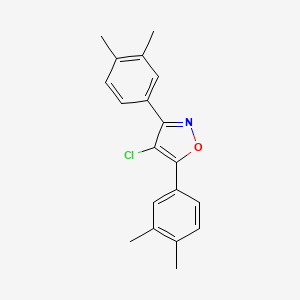
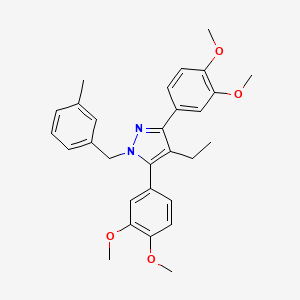
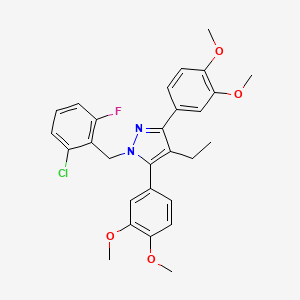

![6-cyclopropyl-3-methyl-1-phenyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930501.png)
![1-ethyl-6-phenyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930511.png)
![2-{[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10930524.png)
![Ethyl 2-(ethylamino)-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10930534.png)
![Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10930541.png)
